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Compound of Interest

Compound Name: (-)-Sotalol

Cat. No.: B1681962 Get Quote

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, pharmacology, and relevant experimental methodologies for (-)-
Sotalol. The information is intended for researchers, scientists, and professionals in the field of

drug development.

Chemical Identity and Structure
(-)-Sotalol is the levorotatory enantiomer of Sotalol, a pharmaceutical agent with a dual

mechanism of action. Chemically, it is a methanesulfonanilide derivative. The pharmacological

activity of racemic Sotalol is largely attributed to this specific enantiomer, particularly its β-

adrenergic blocking effects.

The absolute configuration of the chiral center in (-)-Sotalol is (R).[1] This is an exception to

the general rule for many β-blockers where the S-enantiomer is the more potent β-adrenergic

antagonist.[1] The phenylethanolamine structure of Sotalol alters the priority of the substituents

around the chiral carbon, leading to the (R) configuration for the active enantiomer.[1]

Table 1: Chemical Identifiers for (-)-Sotalol
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Identifier Value

IUPAC Name
N-[4-[(1R)-1-hydroxy-2-(propan-2-

ylamino)ethyl]phenyl]methanesulfonamide[2]

CAS Number 30236-31-8[2]

Molecular Formula C₁₂H₂₀N₂O₃S[2]

InChI

InChI=1S/C12H20N2O3S/c1-9(2)13-8-

12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-

7,9,12-15H,8H2,1-3H3/t12-/m0/s1[2]

InChIKey ZBMZVLHSJCTVON-GFCCVEGCSA-N[3]

Canonical SMILES CC(C)NC--INVALID-LINK--O

Physicochemical Properties
Sotalol is typically used as its hydrochloride salt to improve its solubility and stability.[4] It is a

water-soluble, hydrophilic compound with low lipophilicity, which results in minimal penetration

of the blood-brain barrier.[1][5]

Table 2: Physicochemical Properties of Sotalol Hydrochloride (Racemic)

Property Value Source(s)

Molecular Weight
272.36 g/mol (base), 308.82

g/mol (HCl salt)
[6][7][8]

Melting Point
206.5-207 °C (with

decomposition)
[7][9]

pKa
pKa₁ = 8.2 (sulfonamide), pKa₂

= 9.8 (secondary amine)
[7][10]

Solubility
Freely soluble in water, slightly

soluble in chloroform.
[7]

Partition Coefficient (log P)
Experimental log P: 1.1;

Predicted log P: -0.42 to 0.85
[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC353039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC353039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1364559/
https://www.researchgate.net/publication/377717781_HPLC_and_LC-MSMS-Based_Quantitative_Characterization_of_Related_Substances_Associated_with_Sotalol_Hydrochloride
https://www.researchgate.net/figure/The-chemical-structure-of-sotalol-The-asterix-denote-the-chiral-center-All-b-blockers_fig1_268815749
https://nopr.niscpr.res.in/bitstream/123456789/16746/1/IJCB%2039B(12)%20950-953.pdf
https://journals.tubitak.gov.tr/cgi/viewcontent.cgi?article=1701&context=chem
https://patents.google.com/patent/CN109419779B/en
https://www.researchgate.net/figure/Scheme-33-Synthesis-of-sotalol-from-compound-87_fig8_283477926
https://patents.google.com/patent/CN109419779B/en
https://doaj.org/article/d91b7c72ace94abfb5876c3580ee006b
https://patents.google.com/patent/CN109419779B/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC6451577/
https://patents.google.com/patent/CN109419779B/en
https://www.researchgate.net/figure/The-chemical-structure-of-sotalol-The-asterix-denote-the-chiral-center-All-b-blockers_fig1_268815749
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacology and Mechanism of Action
(-)-Sotalol exhibits a unique dual-action antiarrhythmic profile, combining the properties of both

Class II and Class III agents according to the Vaughan-Williams classification.

Pharmacodynamics
The enantiomers of Sotalol possess distinct pharmacological activities. The (R)-(-)-enantiomer

is responsible for virtually all the β-adrenergic blocking activity (Class II action) and also

possesses potassium channel blocking activity (Class III action).[1][11][12] The (S)-(+)-

enantiomer, conversely, lacks significant β-blocking activity but contributes to the Class III

effect.[1]

Class II Activity (β-Adrenergic Blockade): As a non-selective β-blocker, (-)-Sotalol
competitively antagonizes β₁- and β₂-adrenergic receptors.[1] This action prevents

catecholamines from binding to these receptors, leading to a decrease in heart rate

(negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed

atrioventricular (AV) nodal conduction.

Class III Activity (Potassium Channel Blockade): Sotalol blocks the delayed rectifier

potassium current (I_Kr), which is crucial for the repolarization phase of the cardiac action

potential. This inhibition prolongs the action potential duration (APD) and the effective

refractory period (ERP) in atrial and ventricular myocardial tissues.[5]

Signaling Pathway
The dual mechanism of (-)-Sotalol involves two primary signaling pathways in cardiac

myocytes. The β-adrenergic blockade pathway involves the G-protein coupled β₁-adrenergic

receptor, while the Class III action directly targets the hERG potassium channels responsible

for the I_Kr current.
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Caption: Signaling pathway of (-)-Sotalol.
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Pharmacokinetics
Sotalol is well-absorbed orally and is not metabolized, with the majority of the drug excreted

unchanged in the urine.

Table 3: Pharmacokinetic Properties of Sotalol

Parameter Value Source(s)

Bioavailability 90-100% [1]

Protein Binding Not significantly bound (0%)

Metabolism Not metabolized [1]

Route of Elimination
Primarily renal (80-90%

excreted unchanged in urine)

Elimination Half-life
10-20 hours (in healthy

patients)

Volume of Distribution 1.2-2.4 L/kg

Experimental Protocols
Synthesis of (-)-Sotalol (d-Sotalol)
The enantioselective synthesis of (-)-Sotalol, also referred to as d-Sotalol in some literature, is

critical to obtaining the desired pharmacological activity. One reported approach involves the

Sharpless asymmetric dihydroxylation as a key step. The following is a representative workflow

based on published synthetic strategies.[5][6]
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Caption: Asymmetric synthesis workflow for (-)-Sotalol.
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Methodology Outline:

Asymmetric Dihydroxylation: A suitable styrene precursor undergoes asymmetric

dihydroxylation using a chiral ligand (e.g., DHQ-PHAL) to produce a chiral diol intermediate

with the desired stereochemistry.[5]

Cyclic Intermediate Formation: The chiral diol is converted into a cyclic intermediate, such as

a cyclic sulfate, using reagents like thionyl chloride followed by oxidation (e.g., RuCl₃/NaIO₄).

[5]

Nucleophilic Ring Opening: The cyclic intermediate undergoes regioselective ring-opening

via an S_N2 reaction with isopropylamine. This step introduces the isopropylamino side

chain at the less hindered carbon, yielding a chiral β-hydroxypropylamine.[5]

Functional Group Transformation: The precursor molecule is further modified. For example, if

starting from a nitrostyrene, the nitro group is reduced to an amine using catalytic

hydrogenation (H₂/Pd-C).[5]

Final Mesylation: The resulting amino compound is treated with methanesulfonyl chloride to

install the methanesulfonamide group, yielding the final (-)-Sotalol product.[5] The product

can then be purified by column chromatography.

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)
A stability-indicating, quantitative reversed-phase HPLC method is essential for determining the

concentration of Sotalol in pharmaceutical preparations and biological matrices. The following

protocol is based on published methods.

Table 4: HPLC Method for Sotalol Analysis
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Parameter Condition

HPLC System
Agilent 1100/1260 series or equivalent with

UV/Vis detector

Column
C18 reverse-phase column (e.g., Waters

XBridge C18, 3.5μm, 4.6×150 mm)

Mobile Phase

Isocratic: Acetonitrile and 0.5mM octanesulfonic

acid (25:75, v/v), pH adjusted to 3.2Gradient:

Aqueous 5 mM ammonium acetate with 0.02%

formic acid (A) and acetonitrile (B)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10-20 µL

Detection UV absorbance at 228 nm or 235 nm

Quantification
Calculation of concentration based on a

standard calibration curve (e.g., 1–100 µg/mL)

Sample Preparation (for oral solution):

Samples are prepared by accurately dissolving the Sotalol HCl formulation in a suitable

solvent, such as water for injection (WFI).

For stability studies, solutions are stored under controlled conditions (e.g., 5±3°C and

25±2°C) and protected from light.

At specified time points, an aliquot of the sample is taken, diluted if necessary, and analyzed

in triplicate by the HPLC method.

Stability is often defined as the retention of at least 95% of the initial drug concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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